molecular formula C8H9N3 B040267 2-Methylimidazo[1,2-a]pyridin-8-amine CAS No. 119858-52-5

2-Methylimidazo[1,2-a]pyridin-8-amine

Cat. No. B040267
M. Wt: 147.18 g/mol
InChI Key: IAWOZJVIXLAJEV-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-8-amine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridin-8-amine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridin-8-amine has been determined by X-ray diffraction analysis . The structure of this compound and its derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridin-8-amine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structures of these trihalides were also established on the basis of X-ray diffraction data .


Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyridin-8-amine is a white to light-yellow powder or crystals . The IUPAC name for this compound is 2-methylimidazo[1,2-a]pyridin-8-amine hydrochloride .

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : Derivatives of 2-methylimidazo[1,2-a]pyridine, specifically 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, have shown promising anti-inflammatory, analgesic, antipyretic, and minimal ulcerogenic activities (Abignente et al., 1982). Another compound, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, also exhibits anti-inflammatory and analgesic properties with minimal gastrointestinal side effects (Di Chiacchio et al., 1998).

  • Synthesis Methods : Copper-catalyzed intramolecular CH amination from N-arylpyridin-2-amines is a useful method for synthesizing pyrido[1,2-a]benzimidazoles, which are valuable in medicinal chemistry and material science applications (Masters et al., 2011). Additionally, silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines provides an effective method for synthesizing 3-methylimidazo[1,2-a]pyridines (Chioua et al., 2013).

  • Biological Activities : 3-Substituted imidazo[1,2-a]pyridines have shown potential as antiulcer agents with cytoprotective properties (Starrett et al., 1989). A novel approach for synthesizing pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines suggests potential biological activity (Zamora et al., 2004).

  • Catalysis and Synthesis Efficiency : The use of ionic liquid 1-butyl-3-methylimidazolium bromide (bmim)Br promotes efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, showing potential in synthesis processes (Shaabani et al., 2006).

  • Cytoprotective and Cytotoxic Activity : Compounds like quinolin-4-yl-substituted derivatives have shown cytotoxic activity and selectivity against CDK1/CycA, indicating potential in designing CDK inhibitors (Vilchis-Reyes et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause eye burns and chemical burns to the respiratory tract . It is recommended to use proper personal protective equipment when handling this compound .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized, and evaluated for their in vitro cytotoxic activity against two cancer cell lines . This suggests that 2-Methylimidazo[1,2-a]pyridin-8-amine and its derivatives could have potential applications in drug discovery and development .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWOZJVIXLAJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619215
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridin-8-amine

CAS RN

119858-52-5
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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